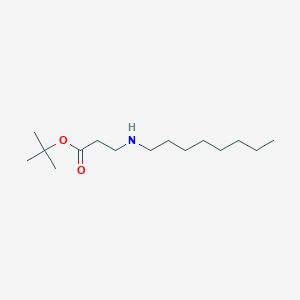

![molecular formula C16H34N2O2 B6340614 tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate CAS No. 1456484-12-0](/img/structure/B6340614.png)

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate (also known as tert-Butyl 3-aminopropionate) is an organic compound belonging to the class of alkylamines. It is a tertiary amine, with a tert-butyl group attached to the nitrogen atom, and a propanoate ester group attached to the nitrogen atom. It is a white, crystalline solid with a melting point of 79-80 °C. It is soluble in many organic solvents and has a strong odor.

科学研究应用

Targeted Protein Degradation

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate: is utilized as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation. The compound’s structure provides stability and specificity in the molecular recognition process, which is crucial for the selective degradation of target proteins .

Chemical Conjugates

This compound serves as a building block for chemical conjugates . These conjugates are used in various applications, including drug delivery systems where the compound’s ability to bind to other molecules is exploited. This can enhance the delivery of therapeutics to specific cells or tissues .

Synthesis of Chiral Ligands

The compound is involved in the synthesis of chiral Schiff base ligands . These ligands are essential for enantioselective catalysis , which is a process that allows for the preferential formation of one enantiomer over another in chemical reactions. This is particularly valuable in the production of pharmaceuticals where the chirality of a drug can affect its efficacy .

Advanced Research Building Block

With a high purity level, tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate is a versatile building block for advanced research. Its unique diamine structure makes it suitable for creating a variety of complex molecules, which can be used in further chemical studies and applications .

Enantioselective Addition Reactions

The compound is used in the enantioselective addition of diethyl zinc to aldehydes . This reaction is important for the synthesis of optically active alcohols, which are significant in the development of various biologically active compounds .

Precursor for Mn (III)-Salen Complex

It is used in the preparation of a Mn (III)-salen complex and its diamino precursor. These complexes have applications in oxidation reactions and are also studied for their potential use in asymmetric synthesis, which is a key area in the development of new drugs .

属性

IUPAC Name |

tert-butyl 3-[5-(diethylamino)pentan-2-ylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O2/c1-7-18(8-2)13-9-10-14(3)17-12-11-15(19)20-16(4,5)6/h14,17H,7-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWKQYRWIJCTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6340540.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340553.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6340560.png)

![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B6340577.png)

![tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6340584.png)

![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)

![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)

![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)

![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B6340621.png)

![tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate](/img/structure/B6340629.png)